molecular formula C10H13NO2 B555022 L-Homophenylalanine CAS No. 943-73-7

L-Homophenylalanine

Cat. No.: B555022
CAS No.: 943-73-7
M. Wt: 179.22 g/mol
InChI Key: JTTHKOPSMAVJFE-VIFPVBQESA-N
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Description

L-Homophenylalanine is a non-proteinogenic L-alpha-amino acid that is an analogue of L-phenylalanine having a 2-phenylethyl rather than a benzyl side-chain . It is a vital building block for the synthesis of numerous chiral drugs .


Synthesis Analysis

A route involving both enzymatic and spontaneous chemical reactions was designed for the synthesis of this compound from inexpensive building blocks . One enzyme in the cascade, Ec QOR, was identified as the first ene reductase to catalyze the reduction of an unsaturated aromatic keto acid .


Molecular Structure Analysis

The molecular formula of this compound is C10H13NO2 . It is an analogue of L-phenylalanine having a 2-phenylethyl rather than a benzyl side-chain .


Chemical Reactions Analysis

In the synthesis of this compound, one enzyme in the cascade, Ec QOR, was identified as the first ene reductase to catalyze the reduction of an unsaturated aromatic keto acid .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 179.22 g/mol . It is a non-proteinogenic L-alpha-amino acid .

Scientific Research Applications

  • Pharmaceutical Intermediate for ACE Inhibitors : L-Homophenylalanine serves as a precursor for the production of angiotensin-converting enzyme (ACE) inhibitors, which are crucial in treating hypertension and congestive heart failure. Sustainable biocatalytic synthesis of this compound is being explored as an environmentally friendly and cost-effective method for drug production (Ahmad, Oh, & Abd Shukor, 2009).

  • Biocatalysis and Metabolic Engineering : Research has focused on the development of bioenzymes for efficient production of this compound. For example, NADPH-dependent homophenylalanine dehydrogenase has been engineered for in vitro catalysis and in vivo metabolic engineering, enhancing the production process of this compound (Li & Liao, 2014).

  • Integrated Membrane Bioreactor Synthesis : The use of integrated membrane bioreactors for the sustainable biocatalytic synthesis of this compound is another area of interest. This approach promises to improve the environmental friendliness of the production process (Ahmad, Oh, & Shukor, 2010).

  • Microbial Production and Genetic Engineering : Genes responsible for homophenylalanine synthesis have been identified in organisms like Nostoc punctiforme and Escherichia coli, providing a basis for microbial production methods. This opens up avenues for more efficient and sustainable production approaches (Koketsu, Mitsuhashi, & Tabata, 2013).

  • Enzymatic Preparation and Biocatalytic Efficiency : Studies have been conducted to enhance the biocatalytic efficiency for this compound production, using enzymes like phenylalanine dehydrogenase in combination with other methods to increase yield and reduce costs (Zhang, Zhu, Wu, & Chen, 2013).

Mechanism of Action

Target of Action

L-Homophenylalanine (L-HPA) is a non-proteinogenic amino acid that is used as a key intermediate in the synthesis of over 20 chiral drugs . These include angiotensin-converting enzyme inhibitors, protease inhibitors, acetylcholinesterase inhibitors, neutral endopeptidase inhibitors, and β-lactam antibiotics .

Mode of Action

The antidepressant effects of L-phenylalanine, which is similar to L-HPA, are thought to be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are associated with antidepressant effects .

In addition, L-HPA has been found to have selective antibacterial activity against Gram-positive bacteria when introduced into the antimicrobial peptide protonectin . This selectivity could be attributed to the delay effect of lipopolysaccharides (LPS) for L-HPA to access the cell membrane .

Biochemical Pathways

This pathway also involves three enzymes encoded by the hphA, hphB, and hphCD genes . These three enzymes catalyze a biochemical transformation that is homologous to the process of 3-methyl-2-oxobutanoate conversion to 4-methyl-2-oxopentanoate during L-leucine biosynthesis .

Pharmacokinetics

The solubility of l-hpa in water, which can impact its bioavailability, has been investigated . L-HPA exhibits extraordinarily low solubilities for an amino acid at all investigated temperatures . The solubility dramatically increases as the pH falls below 2.5 and rises above 9.5 .

Result of Action

The action of L-HPA results in the production of neurotransmitters such as norepinephrine and dopamine, which are associated with antidepressant effects . Additionally, L-HPA exhibits selective antibacterial activity against Gram-positive bacteria .

Action Environment

The action of L-HPA can be influenced by environmental factors such as temperature and pH. For instance, the solubility of L-HPA, which can impact its bioavailability and efficacy, varies with temperature and pH . Furthermore, the presence of LPS can delay the action of L-HPA on Gram-positive bacteria .

Biochemical Analysis

Biochemical Properties

L-Homophenylalanine is involved in various biochemical reactions. It is biologically converted into L-tyrosine, another one of the DNA-encoded amino acids . L-Tyrosine, in turn, is converted into L-DOPA, which is further converted into dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline) .

Cellular Effects

This compound can influence various types of cells and cellular processes. For instance, in E. coli, it has been shown to be involved in the production of L-phenylalanine . This process involves multiple rounds of random mutagenesis and modification of key genes of the shikimate (SHIK) and L-phenylalanine branch pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it is involved in the reductive amination of prochiral 2-oxo-4-phenylbutyric acid (2-OPBA) catalyzed by phenylalanine dehydrogenase (PheDH) . This process is highly attractive in the synthesis of the pharmaceutical chiral building block this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in an engineered E. coli strain producing L-phenylalanine, the largest biomass increase rate and the highest production rate were seen at 16 h and 24 h of fermentation, respectively . The maximal L-phenylalanine titer of 60 g/L was accumulated after 48 h of fermentation .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is a part of the shikimate (SHIK) and L-phenylalanine branch pathways . It is biologically converted into L-tyrosine, another one of the DNA-encoded amino acids .

Properties

IUPAC Name

(2S)-2-amino-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTHKOPSMAVJFE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315729
Record name L-Homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943-73-7
Record name L-Homophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homophenylalanine, L-
Source ChemIDplus
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Record name L-Homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-homophenylalanine
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Record name HOMOPHENYLALANINE, L-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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